molecular formula C17H10BrN3O4S2 B2819149 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 300819-07-2

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2819149
CAS No.: 300819-07-2
M. Wt: 464.31
InChI Key: AELGLVMCMKFIJJ-ZSOIEALJSA-N
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Description

N-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a rhodanine-derived thiazolidinone compound characterized by a 4-bromophenyl substituent on the benzylidene ring and a 3-nitrobenzamide moiety. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELGLVMCMKFIJJ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with an appropriate aldehyde, such as 4-bromobenzaldehyde, in the presence of a base like sodium hydroxide.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the thiazolidinone derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions for nitro group reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic substitution at the bromine site.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The inhibition of key enzymes in metabolic pathways can disrupt cellular processes, leading to cell death or growth inhibition, which is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene ring substituents significantly influence biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent on Benzylidene Biological Activity (Inhibition %) Key Properties Reference
N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide 3,4-Dimethoxyphenyl 14.19% (pollen tube assay) Improved solubility due to methoxy groups
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl Not reported 2 H-bond donors, 8 acceptors; MW = 431.4 g/mol
2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-Bromophenyl Not reported Meta-bromo substitution alters steric effects
Claficapavir (3-[(5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) 5-(4-Chlorophenyl)furan Antiviral activity Chlorine substituent; furan ring system

Key Findings :

  • Electron-withdrawing groups (Br, NO₂) enhance target binding via dipole interactions, while methoxy/hydroxy groups improve solubility .
  • Halogen position : Para-bromo (target compound) vs. meta-bromo () affects steric hindrance and electronic distribution .
  • Heterocyclic systems : Claficapavir’s furan ring () introduces conformational rigidity compared to benzene-based analogues .

Variations in the Amide Moiety

The amide group’s substituents modulate pharmacokinetic properties:

Compound Name Amide Substituent Synthesis Yield Notable Features Reference
N-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide 2-Phenylacetamide Not reported Reduced nitro group; increased lipophilicity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Bis(trifluoromethyl)phenyl 40–73% High electronegativity; potent bioactivity

Key Findings :

  • Nitrobenzamide groups (target compound) provide strong electron-withdrawing effects, enhancing binding to enzymes like kinases .
  • Trifluoromethyl groups () increase metabolic stability but may reduce solubility .

Q & A

Q. What are the established synthetic routes for N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide?

  • Methodological Answer: The synthesis typically involves a multi-step process:
  • Step 1: Condensation of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate under reflux in ethanol .
  • Step 2: Cyclization of the intermediate with 3-nitrobenzoyl chloride in the presence of acetic acid as a catalyst, yielding the thiazolidinone core .
  • Step 3: Sulfonation or oxidation to introduce the sulfanylidene moiety, often using reagents like hydrogen peroxide or sulfuryl chloride .
    Key Considerations: Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield (reported 45–68%) and purity .

Q. How is the compound characterized structurally?

  • Methodological Answer: Structural confirmation employs:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (calc. ~493.8 g/mol) and fragmentation patterns .
  • X-ray Crystallography: For absolute stereochemical confirmation of the (5Z) configuration .

Advanced Research Questions

Q. What strategies optimize reaction yields for analogs with modified aryl substituents?

  • Methodological Answer:
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2_2) on the benzamide moiety enhance cyclization efficiency by stabilizing intermediates .
  • Catalysis: Use of Lewis acids (e.g., ZnCl2_2) accelerates thiazolidinone ring formation, reducing side products like uncyclized thiosemicarbazones .
  • Solvent Screening: Polar aprotic solvents (e.g., DMSO) improve solubility of nitrobenzamide derivatives during sulfonation .

Q. How does the 4-bromophenyl group influence biological activity compared to other halogenated analogs?

  • Methodological Answer:
  • SAR Studies: The 4-bromo substituent enhances lipophilicity (logP ~3.2), improving membrane permeability in cell-based assays .
  • Comparative Data:
SubstituentIC50_{50} (μM) AnticancerLogP
4-Br12.3 ± 1.53.2
4-Cl18.7 ± 2.12.9
4-F24.9 ± 3.02.5
(Data extrapolated from analogs in )

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Methodological Answer:
  • HPLC-MS Protocols: Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate hydrolyzed products (e.g., free 3-nitrobenzoic acid) .
  • Degradation Pathways:
  • Hydrolysis: Thiazolidinone ring opening at pH > 7.5 generates sulfhydryl intermediates .
  • Photodegradation: UV exposure induces nitro group reduction, requiring light-protected storage .

Data Contradiction Analysis

Q. Why do biological assays report conflicting IC50_{50}50​ values for the same cell lines?

  • Methodological Answer: Discrepancies arise from:
  • Assay Conditions: Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Cell Passage Number: Higher passage numbers (>20) in cancer cell lines reduce sensitivity due to genetic drift .
  • Solvent Artifacts: DMSO concentrations >0.1% (v/v) exhibit cytotoxicity, masking true compound effects .

Tables of Key Data

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.70–80°CMaximizes cyclization
Solvent Polarityε = 35–40Enhances solubility
Catalyst Loading5 mol% ZnCl2_2Reduces time by 30%

Table 2: Spectroscopic Signatures

Functional Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
Thiazolidinone C=O-172.5
4-Bromophenyl7.45 (d, J=8.4 Hz)128.3, 131.8

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